molecular formula C7H8O8 B14509742 Propane-1,1,2,3-tetracarboxylic acid CAS No. 63247-16-5

Propane-1,1,2,3-tetracarboxylic acid

Cat. No.: B14509742
CAS No.: 63247-16-5
M. Wt: 220.13 g/mol
InChI Key: NJKRDXUWFBJCDI-UHFFFAOYSA-N
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Description

Propane-1,1,2,3-tetracarboxylic acid (PTCA) is an aliphatic polycarboxylic acid with four carboxylic acid groups positioned on a three-carbon chain. This structural configuration grants it high acidity and strong chelating capabilities, making it valuable in industrial applications such as detergent formulations and metal sequestration .

Properties

CAS No.

63247-16-5

Molecular Formula

C7H8O8

Molecular Weight

220.13 g/mol

IUPAC Name

propane-1,1,2,3-tetracarboxylic acid

InChI

InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15)

InChI Key

NJKRDXUWFBJCDI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Claisen Condensation of Diethyl Malonate and Diethyl Fumarate

Reaction Mechanism and Procedure

The Claisen condensation between diethyl malonate and diethyl fumarate is a widely documented method for synthesizing tetraethyl propane-1,1,2,3-tetracarboxylate, which is subsequently hydrolyzed to the target acid. The reaction proceeds as follows:

  • Catalyst Preparation : A heterogeneous catalyst system is prepared using benzyltriethylammonium chloride deposited on activated charcoal with sodium metasilicate as a co-catalyst.
  • Condensation Reaction :
    • Diethyl malonate (1.6 g, 0.01 mol) and diethyl fumarate (1.4 g, 0.0081 mol) are dissolved in dry ethanol (25 mL).
    • The catalyst (5 g) is added, and the mixture is refluxed for 8 hours under vigorous stirring.
  • Product Isolation :
    • After cooling, the catalyst is removed via centrifugation.
    • The crude tetraethyl ester is purified by distillation or recrystallization, yielding approximately 90% of the intermediate.

Hydrolysis to Propane-1,1,2,3-Tetracarboxylic Acid

The tetraethyl ester undergoes saponification using aqueous sodium hydroxide (10% w/v) under reflux for 4–6 hours. Acidification with concentrated HCl precipitates the tetracarboxylic acid, which is filtered and dried.

Key Parameters:
  • Catalyst Efficiency : The quaternary ammonium catalyst enhances nucleophilic attack by stabilizing transition states.
  • Yield Optimization : Prolonged refluxing (>8 hours) minimizes side products like self-condensation adducts.

Alkylation of Diethyl Malonate with 1,3-Dibromopropane

Synthetic Pathway

This three-step method, adapted from cyclopentane-1,2-dicarboxylic acid synthesis, involves:

  • Alkylation :
    • Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide to form tetraethyl pentane-1,1,5,5-tetracarboxylate.
    • Reaction Conditions : Anhydrous ethanol, 80°C, 12 hours.
  • Cyclization :
    • The linear tetraester undergoes base-mediated cyclization to form a cyclopentane derivative.
  • Hydrolysis :
    • Acidic hydrolysis (6M HCl, reflux) cleaves ester groups, yielding the tetracarboxylic acid.

Modifications for this compound

To adapt this method for the target compound:

  • Substitute 1,3-dibromopropane with 1,2-dibromopropane to alter the backbone geometry.
  • Optimize cyclization conditions (e.g., LiAlH4 as a reducing agent) to prevent ring formation.
Challenges:
  • Regioselectivity : Competing alkylation at multiple sites reduces yield.
  • Byproduct Formation : Linear oligomers may form without strict stoichiometric control.

Comparative Analysis of Methods

Yield and Efficiency

Method Intermediate Yield Final Acid Yield Key Advantages Limitations
Claisen Condensation 90% 85% High selectivity, scalable Requires specialized catalysts
Alkylation-Cyclization 67% 58% Adaptable to related compounds Multi-step, low regioselectivity

Practical Considerations

  • Catalyst Cost : Quaternary ammonium catalysts (e.g., benzyltriethylammonium chloride) add ~20% to production costs.
  • Reaction Time : Claisen condensation (8 hours) is faster than alkylation-cyclization (24+ hours).

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)

  • Structure : Three carboxylic groups at positions 1, 2, and 3.
  • Molecular Formula : C₆H₈O₆ (vs. PTCA: C₇H₈O₈).
  • Applications : Used in biochemical studies and as a reference in metabolic pathway analyses .
  • Key Differences :
    • Acidity : PTCA’s fourth carboxylic group enhances its acidity and metal-binding capacity compared to tricarballylic acid.
    • Synthetic Utility : PTCA derivatives are precursors to aconitic acid, while tricarballylic acid lacks this versatility .

Ethane-1,1,2-tricarboxylic Acid

  • Structure : Three carboxylic groups on a two-carbon chain.
  • Applications : Used as a phosphate-free detergent builder but less effective than PTCA due to fewer functional groups .
  • Key Differences :
    • Chelation Efficiency : PTCA’s longer carbon chain and additional carboxylic group improve its ability to sequester Ca²⁺ and Mg²⁺ ions in hard water.

Benzene-1,2,4,5-tetracarboxylic Acid

  • Structure : Aromatic tetracarboxylic acid.
  • Applications : Used in metal-organic frameworks (MOFs) for heavy metal adsorption .
  • Key Differences :
    • Rigidity vs. Flexibility : The aromatic backbone of benzene tetracarboxylic acid creates rigid MOFs, whereas PTCA’s aliphatic chain may yield more flexible structures with distinct adsorption kinetics.

Aconitic Acid (Propene-1,2,3-tricarboxylic Acid)

  • Structure : Unsaturated tricarboxylic acid (C₆H₆O₆).
  • Applications : Food acidulant and precursor to biodegradable polymers .
  • Key Differences :
    • Synthesis : PTCA derivatives are intermediates in aconitic acid production via decarboxylation .
    • Functionality : Aconitic acid’s conjugated double bond enables unique reactivity (e.g., isomerization) absent in PTCA.

Data Tables

Table 1: Structural and Functional Comparison

Compound Carboxylic Groups Molecular Formula Key Applications Chelating Strength (Relative)
Propane-1,1,2,3-tetracarboxylic acid 4 C₇H₈O₈ Detergents, organic synthesis High
Propane-1,2,3-tricarboxylic acid 3 C₆H₈O₆ Biochemical studies Moderate
Ethane-1,1,2-tricarboxylic acid 3 C₅H₆O₆ Detergent builders Low
Benzene-1,2,4,5-tetracarboxylic acid 4 C₁₀H₆O₈ MOFs for metal adsorption Very High (rigid framework)

Research Findings

  • Detergent Applications : PTCA’s sodium salts outperform tricarboxylic acids in phosphate-free detergents due to superior Ca²⁺ binding, with a recommended builder:surfactant ratio of 1:3 to 35:1 .
  • Analytical Identification : PTCA exhibits a distinct ESI-MS/MS fragmentation pattern (m/z 219 → m/z 173 via HCOOH loss), aiding its identification in complex mixtures .

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